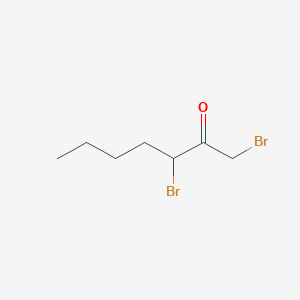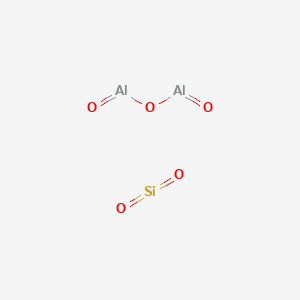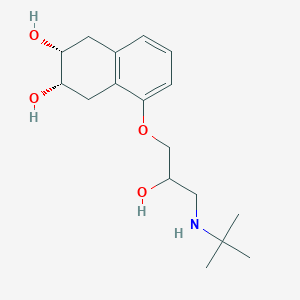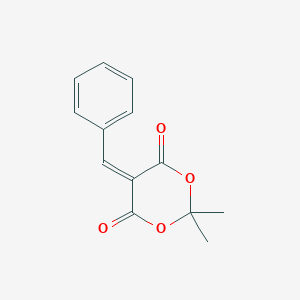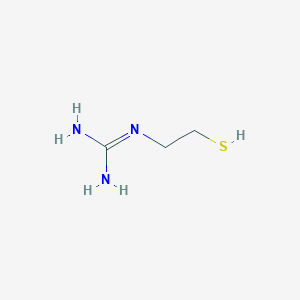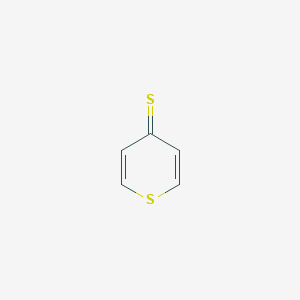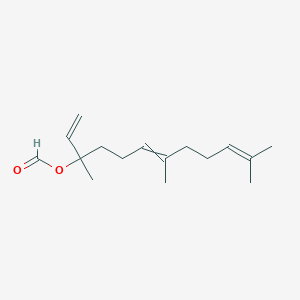![molecular formula C10H8O4 B074968 2H,5H-Pyrano[4,3-b]pyran-2,5-dione, 4,7-dimethyl- CAS No. 1204-38-2](/img/structure/B74968.png)
2H,5H-Pyrano[4,3-b]pyran-2,5-dione, 4,7-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H,5H-Pyrano[4,3-b]pyran-2,5-dione, 4,7-dimethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyranopyranone family and has been synthesized using various methods. In
Mécanisme D'action
The mechanism of action of 2H,5H-Pyrano[4,3-b]pyran-2,5-dione, 4,7-dimethyl- is not fully understood. However, it is believed that the compound exerts its biological effects by scavenging free radicals, inhibiting the production of pro-inflammatory cytokines, and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2H,5H-Pyrano[4,3-b]pyran-2,5-dione, 4,7-dimethyl- have been extensively studied. The compound has been shown to have antioxidant properties, which can protect cells from oxidative stress. It has also been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body. Additionally, the compound has been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2H,5H-Pyrano[4,3-b]pyran-2,5-dione, 4,7-dimethyl- in lab experiments is its high yield of synthesis. This makes it an ideal compound for large-scale production. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the research and development of 2H,5H-Pyrano[4,3-b]pyran-2,5-dione, 4,7-dimethyl-. One potential direction is to investigate its potential as an anticancer agent in vivo. Another direction is to explore its potential as an anti-inflammatory agent in animal models. Additionally, the compound could be further optimized for large-scale production to meet the growing demand for its use in various fields.
Conclusion:
In conclusion, 2H,5H-Pyrano[4,3-b]pyran-2,5-dione, 4,7-dimethyl- is a chemical compound that has potential applications in various fields. Its synthesis method has been optimized for large-scale production, and its scientific research applications have been extensively studied. The compound has shown promising results in vitro for its antioxidant, anticancer, and anti-inflammatory properties. However, further research is needed to fully understand its mechanism of action and to explore its potential in vivo.
Méthodes De Synthèse
The synthesis of 2H,5H-Pyrano[4,3-b]pyran-2,5-dione, 4,7-dimethyl- has been reported in the literature using different methods. One of the most commonly used methods is the cyclization reaction of 4-hydroxycoumarin with malononitrile in the presence of a catalyst. This method produces a high yield of the desired compound and has been optimized for large-scale production.
Applications De Recherche Scientifique
2H,5H-Pyrano[4,3-b]pyran-2,5-dione, 4,7-dimethyl- has been the subject of extensive research due to its potential applications in various fields. The compound has been studied for its antioxidant properties, and its ability to scavenge free radicals has been demonstrated. It has also been investigated for its potential anticancer activity and has shown promising results in vitro. Furthermore, the compound has been studied for its anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
1204-38-2 |
|---|---|
Formule moléculaire |
C10H8O4 |
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
4,7-dimethylpyrano[3,2-c]pyran-2,5-dione |
InChI |
InChI=1S/C10H8O4/c1-5-3-8(11)14-7-4-6(2)13-10(12)9(5)7/h3-4H,1-2H3 |
Clé InChI |
CLRUUBUGHDOXCJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C(=O)OC(=C2)C |
SMILES canonique |
CC1=CC(=O)OC2=C1C(=O)OC(=C2)C |
Autres numéros CAS |
1204-38-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




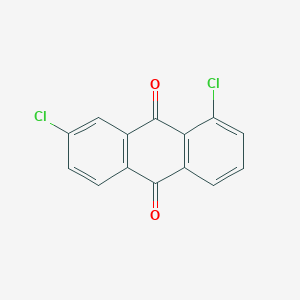

![(2S,3S,5S,8R,9S,10S,13R,14S,17R)-2,3-Dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B74892.png)
